1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)-
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Overview
Description
1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- is a chemical compound with a complex structure that includes an indene backbone, a butanamine side chain, and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of indene derivatives followed by amination. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce more saturated amines.
Scientific Research Applications
1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylmethyl group may enhance binding affinity, while the butanamine side chain can interact with active sites or catalytic residues.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-: This compound has a similar indene backbone but lacks the butanamine side chain.
1H-Indene, 2,3-dihydro-1,1,5,6-tetramethyl-: Another indene derivative with different substituents.
1H-Indene, 2-butyl-1-hexyl-2,3-dihydro-: Features longer alkyl chains compared to the butanamine side chain.
Uniqueness
1H-Indene-1-butanamine, 2,3-dihydro-6-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the butanamine side chain and phenylmethyl group differentiates it from other indene derivatives, making it a valuable compound for targeted research and development.
Properties
CAS No. |
193819-38-4 |
---|---|
Molecular Formula |
C20H25N |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-(6-benzyl-2,3-dihydro-1H-inden-1-yl)butan-1-amine |
InChI |
InChI=1S/C20H25N/c21-13-5-4-8-18-11-12-19-10-9-17(15-20(18)19)14-16-6-2-1-3-7-16/h1-3,6-7,9-10,15,18H,4-5,8,11-14,21H2 |
InChI Key |
CFXFIKUJAHECFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CCCCN)C=C(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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